3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid
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Overview
Description
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a methoxypropanoylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and 2-methoxypropanoic acid.
Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on charcoal (Pd/C) in the presence of hydrogen gas (H₂).
Amidation: The resulting 3-aminobenzoic acid is then reacted with 2-methoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypropanoylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The phenylpropanoic acid moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
Uniqueness
3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid is unique due to the presence of the methoxypropanoylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs.
Properties
IUPAC Name |
3-[3-(2-methoxypropanoylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(18-2)13(17)14-11-5-3-4-10(8-11)6-7-12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVDJRVXVDAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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